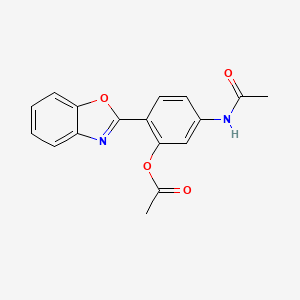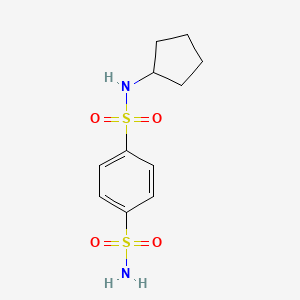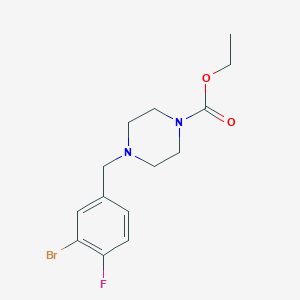
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABP, which is an abbreviation for its full chemical name. The chemical structure of ABP contains a benzoxazole ring, which is a heterocyclic aromatic compound that has been widely used in drug discovery.
Mechanism of Action
The mechanism of action of 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate involves the inhibition of specific enzymes and pathways that are involved in cell growth and survival. ABP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, ABP can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that ABP can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. ABP has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate in lab experiments is its high purity and yield. The synthesis method of ABP is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of using ABP in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate. One of the significant areas of research is the identification of new analogs of ABP that have improved solubility and bioavailability. Another area of research is the development of ABP-based drug delivery systems that can target specific tissues and cells. Additionally, further studies are needed to elucidate the mechanism of action of ABP and its potential therapeutic applications in other diseases.
In conclusion, 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The synthesis method of ABP is relatively simple, and the compound has been shown to inhibit the growth of cancer cells and have anti-inflammatory and analgesic effects. However, further studies are needed to fully understand the mechanism of action of ABP and its potential applications in other diseases.
Synthesis Methods
The synthesis method of 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate involves the reaction of 2-(1,3-benzoxazol-2-yl)aniline and acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The yield of this reaction is typically high, and the purity of the product can be achieved through recrystallization.
Scientific Research Applications
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its use as an anticancer agent. Several studies have shown that ABP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABP has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[5-acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)18-12-7-8-13(16(9-12)22-11(2)21)17-19-14-5-3-4-6-15(14)23-17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKXKOMJZWLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
![N-ethyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5847971.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5847982.png)
![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)

![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)


![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)
